2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride

Catalog No.
S6469081
CAS No.
2613383-65-4
M.F
C6H12ClF2N
M. Wt
171.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochlor...

CAS Number

2613383-65-4

Product Name

2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride

IUPAC Name

2-(2,2-difluorocyclobutyl)ethanamine;hydrochloride

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(6)2-4-9;/h5H,1-4,9H2;1H

InChI Key

HLBQMMZOZFDIBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CCN)(F)F.Cl

2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with two fluorine atoms attached. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry. Its molecular formula is C6H11F2NHClC_6H_{11}F_2N\cdot HCl, and it has a CAS number of 2613383-65-4 .

The chemical reactivity of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine functional group. The difluorocyclobutyl moiety can participate in various reactions, including:

  • Nucleophilic substitutions: Where the amine group replaces a leaving group on the cyclobutane ring.
  • Oxidation reactions: Leading to the formation of various derivatives.
  • Formation of hydrochloride salt: By reacting the free base with hydrochloric acid .

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride can be achieved through several methods:

  • Formation of the Cyclobutyl Ring:
    • Cyclization reactions involving precursors such as 1,3-difluoropropane.
  • Introduction of the Ethanamine Group:
    • Nucleophilic substitution where an amine group is introduced onto the cyclobutyl structure.
  • Hydrochloride Formation:
    • The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt .

These methods highlight both organic synthesis techniques and fluorination chemistry's importance in producing this compound.

2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride finds applications primarily in research settings, particularly in medicinal chemistry. Its unique structure may make it suitable for:

  • Drug development: As a potential lead compound or intermediate in synthesizing pharmaceuticals.
  • Chemical biology studies: To explore its interactions with biological targets.
  • Material science: In developing new materials or chemical probes due to its unique properties .

Several compounds share structural similarities with 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Cyclopropyl)ethan-1-amine hydrochlorideCyclopropyl group instead of difluorocyclobutylMore strain in cyclopropane might affect stability
2-(1-Methylcyclobutyl)ethan-1-amineMethyl substitution on cyclobutaneDifferent steric effects due to methyl group
2-(Fluorocyclobutyl)ethan-1-amineSingle fluorine substitutionLess lipophilicity compared to difluoro variant

The presence of two fluorine atoms in the cyclobutane ring distinguishes 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride from other similar compounds, potentially impacting its biological activity and physicochemical properties .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.0626334 g/mol

Monoisotopic Mass

171.0626334 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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